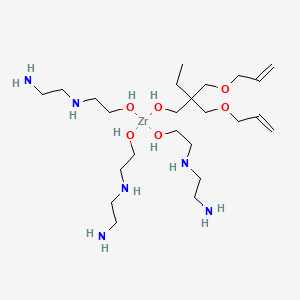
Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- is a complex zirconium compound with the molecular formula C24H54N6O6Zr and a molecular weight of 613.95 g/mol . This compound is known for its unique chemical structure, which includes both amino and propenyloxy groups, making it versatile for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- typically involves the reaction of zirconium compounds with 2-[(2-aminoethyl)amino]ethanol and 2,2-bis[(2-propenyloxy)methyl]-1-butanol under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired complex. Industrial production methods may involve large-scale reactors and continuous processing techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different zirconium complexes.
Substitution: The propenyloxy groups can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential use in bioconjugation and as a labeling agent for biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its ability to coordinate with various substrates through its amino and propenyloxy groups. This coordination can facilitate catalytic reactions, enhance the stability of bioconjugates, and improve the delivery of therapeutic agents. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- include other zirconium complexes with different ligands. These compounds may have varying reactivity, stability, and applications. For example:
Zirconium, tris[2-[(2-aminoethyl)amino]ethanolato-kappaO][2,2-bis[(2-methoxy-kappaO)methyl]-1-butanolato-kappaO]-, (OC-6-22)-: Similar structure but with methoxy groups instead of propenyloxy groups, leading to different reactivity.
Zirconium, tris[2-[(2-aminoethyl)amino]ethanolato-kappaO][2,2-bis[(2-ethoxy-kappaO)methyl]-1-butanolato-kappaO]-, (OC-6-22)-: Contains ethoxy groups, which may affect its solubility and applications.
These comparisons highlight the uniqueness of Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- in terms of its specific ligand structure and resulting properties.
Eigenschaften
CAS-Nummer |
103373-95-1 |
|---|---|
Molekularformel |
C24H58N6O6Zr |
Molekulargewicht |
617.988 |
IUPAC-Name |
2-(2-aminoethylamino)ethanol;2,2-bis(prop-2-enoxymethyl)butan-1-ol;zirconium |
InChI |
InChI=1S/C12H22O3.3C4H12N2O.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*5-1-2-6-3-4-7;/h4-5,13H,1-2,6-11H2,3H3;3*6-7H,1-5H2; |
InChI-Schlüssel |
FVNPWCGREJXBCI-UHFFFAOYSA-N |
SMILES |
CCC(CO)(COCC=C)COCC=C.C(CNCCO)N.C(CNCCO)N.C(CNCCO)N.[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B560719.png)
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]thiazin-8(1H)-amine](/img/structure/B560721.png)
![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)







